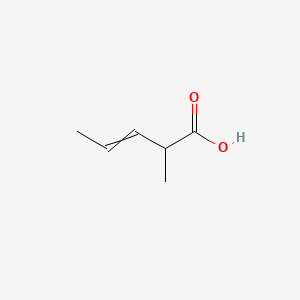
3-Pentenoic acid, 2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentenoic acid, 2-methyl- is an organic compound with the molecular formula C6H10O2. It is a type of unsaturated carboxylic acid, characterized by the presence of a double bond within its carbon chain. This compound is also known by its IUPAC name, 2-methylpent-3-enoic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Pentenoic acid, 2-methyl- can be synthesized through various organic reactions. One common method involves the hydrolysis of its corresponding ester, 2-methylpent-3-enoate. This ester can be prepared by the esterification of 2-methyl-3-pentenoic acid with an alcohol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of 3-Pentenoic acid, 2-methyl- typically involves the catalytic hydrogenation of 2-methyl-3-pentenoic acid. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: 3-Pentenoic acid, 2-methyl- can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: 2-Methyl-3-pentenoic acid can be converted to 2-methyl-3-pentenoic acid derivatives.
Reduction: 2-Methylpent-3-en-1-ol.
Substitution: Halogenated derivatives of 2-methyl-3-pentenoic acid.
Aplicaciones Científicas De Investigación
3-Pentenoic acid, 2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of flavors and fragrances due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Pentenoic acid, 2-methyl- involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain enzymes, modulating their activity. The double bond in its structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparación Con Compuestos Similares
2-Pentenoic acid: Another unsaturated carboxylic acid with a double bond at a different position.
4-Pentenoic acid: Similar structure but with the double bond located at the fourth carbon.
2-Methyl-2-pentenoic acid: A positional isomer with the double bond at the second carbon.
Uniqueness: 3-Pentenoic acid, 2-methyl- is unique due to its specific double bond position and the presence of a methyl group, which influences its reactivity and applications. Its distinct structure allows it to participate in unique chemical reactions and makes it valuable in various industrial and research applications .
Propiedades
Número CAS |
37674-63-8 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
(E)-2-methylpent-3-enoic acid |
InChI |
InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h3-5H,1-2H3,(H,7,8)/b4-3+ |
Clave InChI |
NFRJJFMXYKSRPK-ONEGZZNKSA-N |
SMILES |
CC=CC(C)C(=O)O |
SMILES isomérico |
C/C=C/C(C)C(=O)O |
SMILES canónico |
CC=CC(C)C(=O)O |
Punto de ebullición |
199.00 to 200.00 °C. @ 760.00 mm Hg |
Densidad |
0.960-0.966 |
Key on ui other cas no. |
37674-63-8 |
Descripción física |
clear, colourless liquid |
Pictogramas |
Corrosive |
Solubilidad |
slightly soluble in water, soluble in alcohol and most fixed oils |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















